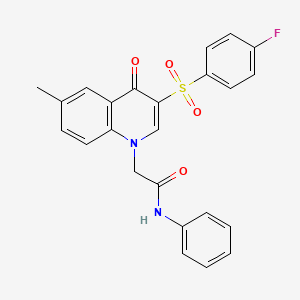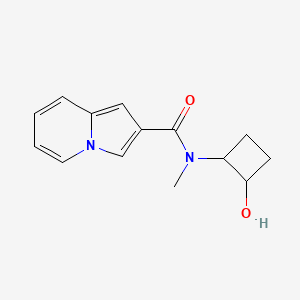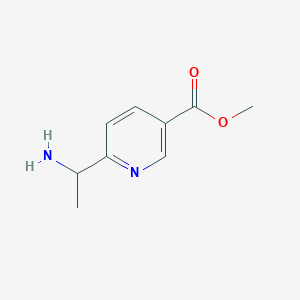![molecular formula C15H12N2O B2572809 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine CAS No. 501116-26-3](/img/structure/B2572809.png)
3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl derivatives are a class of compounds that consist of two benzene rings connected by a single covalent bond . They occur naturally in coal tar, crude oil, and natural gas . They have been used in various applications, including as fungicides for citrus crops .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst . This introduces an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two benzene rings connected by a single covalent bond . The exact structure can vary depending on the specific derivative and the presence of any additional functional groups .
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, they can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives can vary depending on their specific structure. Some general properties of these compounds include density, color, hardness, melting and boiling points, and electrical conductivity .
Applications De Recherche Scientifique
Isoxazoline Derivatives in Medicinal Chemistry
Isoxazolines, including 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine, are highlighted for their significant biological and medicinal properties. They constitute vital intermediates for synthesizing numerous heterocycles and are subject to various chemical transformations. Isoxazolone derivatives have shown considerable biological activity, making them integral to developing new therapeutic agents (Laroum et al., 2019).
Anticancer Potential
The anticancer potential of isoxazoline derivatives is a notable area of interest. Research indicates that these compounds, derived from both natural sources and synthetic pathways, exhibit structural-activity relationships that influence their efficacy as anticancer agents. This area of study offers insight into the development of novel anticancer drugs, underscoring the importance of continued research in this field (Kaur et al., 2014).
Role in Ectoparasiticides
Isoxazoline compounds are also prominent in veterinary medicine, particularly as ectoparasiticides. Their efficacy against a variety of ectoparasites, including fleas, ticks, and mites, underscores their importance. The review of these applications provides comprehensive insights into the pharmacodynamics, pharmacokinetics, and safety of isoxazolines, assisting veterinary practitioners in making informed choices regarding ectoparasiticide use (Zhou et al., 2021).
Mécanisme D'action
The mechanism of action of biphenyl derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some biphenyl derivatives have been investigated for their potential use as inhibitors of the PD-1/PD-L1 immune checkpoint, which could have applications in cancer immunotherapy .
Safety and Hazards
Orientations Futures
Biphenyl derivatives are being actively researched for their potential applications in various fields. For example, they are being investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint for use in cancer immunotherapy . Additionally, new methods for the synthesis and modification of these compounds are being developed .
Propriétés
IUPAC Name |
3-(4-phenylphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGTKMMOOARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)
![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)



![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)




![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)